1-プロピルエトドラク
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LY-333328 (Oritavancin) is an orally active glycopeptide antibiotic. It belongs to the class of lipoglycopeptides and is used primarily for treating infections caused by gram-positive bacteria.
科学的研究の応用
Oritavancin has diverse applications:
Clinical Medicine: Used to treat skin and skin structure infections caused by susceptible bacteria.
Research: Investigated for its potential in treating other infections and as a tool in understanding cell wall biosynthesis.
作用機序
オリタバンシンの作用機序は、細菌の細胞壁前駆体(ペプチドグリカン)に結合して、その組み込みを阻害することに関与しています。また、膜の完全性にも影響を与えます。
生化学分析
Biochemical Properties
1-Propyl Etodolac interacts with various enzymes and proteins. It is an impurity in the synthesis of Etodolac and may have use in the treatment of myeloma . It is known to inhibit cyclooxygenase (COX), an enzyme that plays a crucial role in the inflammatory response .
Cellular Effects
1-Propyl Etodolac has significant effects on cellular processes. It has been found to activate and then desensitize Transient Receptor Potential Ankyrin 1 (TRPA1) channels in heterologous expressing HEK293 cells as well as in Dorsal Root Ganglion (DRG) neurons . This modulation of TRPA1 channels may contribute to the anti-inflammatory and analgesic clinical effects of Etodolac .
Molecular Mechanism
The molecular mechanism of 1-Propyl Etodolac involves its interaction with biomolecules and its impact on gene expression. As an NSAID, it primarily reduces the biosynthesis of prostaglandins by inhibiting COX . This inhibition is thought to be responsible for the antipyretic, analgesic, and anti-inflammatory actions of NSAIDs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propyl Etodolac can change over time. For instance, a propellant-free topical spray formulation of Etodolac was developed to provide a quick onset of action and sustained release of the drug . This formulation was found to be stable in an acidic environment and readily hydrolyzed in a basic environment .
Metabolic Pathways
1-Propyl Etodolac is involved in the arachidonic acid metabolic pathway, where it inhibits the COX enzymes that convert arachidonic acid into prostaglandins . This inhibition disrupts the production of prostaglandins, thereby reducing inflammation and pain .
Transport and Distribution
The transport and distribution of 1-Propyl Etodolac within cells and tissues are influenced by various factors. For instance, the absorption of Etodolac is highly variable due to gastric transit kinetics and low aqueous solubility . The disposition parameters also differ substantially between the R- and S-enantiomers of Etodolac .
準備方法
Synthetic Routes:
Oritavancin can be synthesized through chemical processes. While the exact synthetic route may vary, it typically involves coupling various building blocks to form the glycopeptide structure.
Reaction Conditions:
The specific reaction conditions for Oritavancin synthesis are proprietary, but they likely include protection and deprotection steps, peptide bond formation, and glycosylation reactions.
Industrial Production:
Oritavancin is produced industrially using large-scale fermentation processes. The exact details of industrial production are confidential, but it involves microbial fermentation, purification, and formulation.
化学反応の分析
オリタバンシンは、いくつかの化学反応を起こします:
細胞壁合成阻害: オリタバンシンは、ペプチドグリカン前駆体に結合して、細胞壁への組み込みを阻害することで、細菌の細胞壁合成を阻害します。
膜破壊: また、細菌の膜電位に影響を与え、細胞死につながります。
合成に使用される一般的な試薬や条件には、保護基、カップリング剤、グリコシル化試薬などがあります。
オリタバンシン合成中に生成される主な生成物は、修飾されたアミノ酸とグリコシル化構造を持つ中間体です。
4. 科学研究への応用
オリタバンシンは、さまざまな用途があります:
臨床医学: 感受性菌による皮膚および皮膚構造の感染症の治療に使用されます。
研究: 他の感染症の治療薬としての可能性、および細胞壁生合成の理解におけるツールとして研究されています。
類似化合物との比較
オリタバンシンは、長い半減期により、週一回の投与が可能である点で際立っています。類似化合物には、バンコマイシン、テイコプラニン、ダルババンシンなどがあります。
オリタバンシンは、特に耐性株に対する抗菌薬の武器庫に貴重な追加であることを覚えておいてください。 詳細情報が必要な場合、または特定の質問がある場合は、お気軽にお問い合わせください。
生物活性
1-Propyl Etodolac is a derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac, which is primarily utilized for its analgesic and anti-inflammatory properties. This article explores the biological activity of 1-Propyl Etodolac, focusing on its pharmacological mechanisms, therapeutic applications, and relevant research findings.
1-Propyl Etodolac exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, similar to other NSAIDs. Specifically, it is known to have a higher selectivity for COX-2 over COX-1, which is significant for reducing gastrointestinal side effects associated with non-selective NSAIDs. The mechanism involves:
- Inhibition of Prostaglandin Synthesis : By blocking COX-2, 1-Propyl Etodolac reduces the synthesis of prostaglandins that mediate inflammation and pain .
- Analgesic Effects : The compound also acts centrally to influence pain perception, potentially through effects on the hypothalamus, leading to increased heat loss and peripheral dilation .
Pharmacokinetics
The pharmacokinetic profile of 1-Propyl Etodolac indicates favorable absorption and distribution characteristics. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | ≥ 80% |
Time to Peak Concentration (Tmax) | Approximately 6 hours |
Oral Clearance (CL/F) | Approximately 46.8 mL/h/kg |
Terminal Half-life (t1/2) | Approximately 8.4 hours |
These parameters suggest that 1-Propyl Etodolac has a relatively long duration of action, making it suitable for once-daily dosing in clinical settings .
Therapeutic Applications
1-Propyl Etodolac is primarily indicated for:
- Management of Pain : Effective in treating acute and chronic pain conditions.
- Anti-inflammatory Treatment : Used in conditions such as rheumatoid arthritis and osteoarthritis due to its anti-inflammatory properties.
Case Studies and Research Findings
Recent studies have highlighted the efficacy and safety profile of 1-Propyl Etodolac in various clinical scenarios:
- Anti-inflammatory Activity : A study evaluated several derivatives of etodolac, including 1-Propyl Etodolac, demonstrating significant anti-inflammatory effects using models such as the egg white-induced paw edema method. The results indicated that these derivatives effectively reduced edema compared to controls .
- Comparative Studies : Research comparing the efficacy of 1-Propyl Etodolac with other NSAIDs showed that it provided comparable pain relief with a potentially lower incidence of gastrointestinal adverse effects due to its COX-2 selectivity .
- Safety Profile : Long-term studies indicated that 1-Propyl Etodolac did not exhibit mutagenic effects in vitro or impair fertility in animal models, supporting its safety for chronic use .
特性
IUPAC Name |
2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAXAFPOOSEKDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57816-83-8 |
Source
|
Record name | 1-Propyl etodolac | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VC974VC57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。